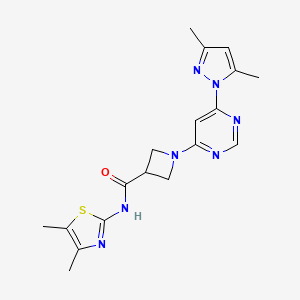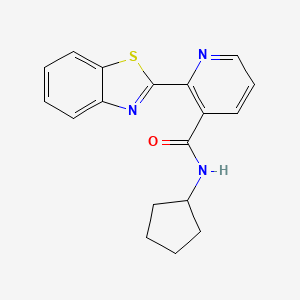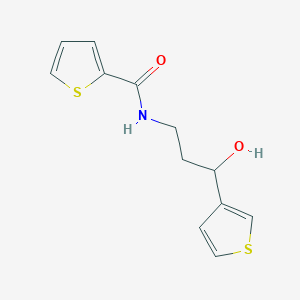
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on synthesizing novel derivatives of pyrazolopyrimidines and evaluating their biological activities. Such compounds, including those with dimethylthiazol and azetidine groups, have been explored for their anticancer and anti-inflammatory properties, showcasing the chemical's versatility in medicinal chemistry. For example, novel pyrazolopyrimidines derivatives have been synthesized and screened for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential for anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
Antimicrobial and Antitubercular Activities
Compounds with pyrimidine and pyrazole scaffolds have been investigated for their antimicrobial and antitubercular activities. These studies highlight the potential of such chemical structures in developing new treatments for bacterial and fungal infections, as well as tuberculosis. The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics for their insecticidal and antibacterial potential provide a basis for the exploration of similar compounds in targeting microbial pathogens (Deohate & Palaspagar, 2020).
Antiviral Activities
Further research has explored the antiviral potentials of pyrazolo[3,4-d]pyrimidine derivatives. Studies on compounds with similar structural motifs have shown promising results against viruses, including the hepatitis B virus, highlighting the potential application of these compounds in antiviral drug development (El‐Sayed et al., 2009).
Antioxidant Properties
Research into the antioxidant properties of pyrazolo[3,4-d]pyrimidines and related compounds has also been conducted. The evaluation of novel indane-amide substituted derivatives for their antioxidant activity demonstrates the interest in utilizing these structures to combat oxidative stress-related diseases (Mohamed & El-Sayed, 2019).
properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-10-5-11(2)25(23-10)16-6-15(19-9-20-16)24-7-14(8-24)17(26)22-18-21-12(3)13(4)27-18/h5-6,9,14H,7-8H2,1-4H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEPTWSSRWLPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=NC(=C(S4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2574794.png)
![3-(4-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2574795.png)


![(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2574799.png)
![6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B2574800.png)


![1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2574804.png)

![Ethyl 2-methyl-5-oxo-6-[2-[3-(trifluoromethyl)benzoyl]oxyethyl]-1,6-naphthyridine-3-carboxylate](/img/structure/B2574808.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2574813.png)
![Ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2574814.png)